2,5-dichloro-1-methyl-1H-imidazole-4-sulfonyl chloride
CAS No.:
Cat. No.: VC17860868
Molecular Formula: C4H3Cl3N2O2S
Molecular Weight: 249.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C4H3Cl3N2O2S |
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Molecular Weight | 249.5 g/mol |
IUPAC Name | 2,5-dichloro-1-methylimidazole-4-sulfonyl chloride |
Standard InChI | InChI=1S/C4H3Cl3N2O2S/c1-9-2(5)3(8-4(9)6)12(7,10)11/h1H3 |
Standard InChI Key | RIYXETKUJUISMD-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=C(N=C1Cl)S(=O)(=O)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2,5-dichloro-1-methylimidazole-4-sulfonyl chloride, reflects its substitution pattern:
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Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Substituents:
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Methyl group (-CH₃) at position 1.
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Chlorine atoms (-Cl) at positions 2 and 5.
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Sulfonyl chloride (-SO₂Cl) at position 4.
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The molecular formula is C₅H₄Cl₃N₂O₂S, with a molecular weight of 249.5 g/mol. The sulfonyl chloride group confers high reactivity, making the compound susceptible to nucleophilic attack at the sulfur atom .
Physicochemical Characteristics
While experimental data for this specific compound are sparse, analogous imidazole sulfonyl chlorides exhibit the following properties:
Property | Value/Description |
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Solubility | Soluble in polar aprotic solvents (DMF, DMSO), partially soluble in dichloromethane |
Reactivity | Hydrolyzes in aqueous media to form sulfonic acids |
Stability | Moisture-sensitive; requires anhydrous storage |
The electron-withdrawing chlorine and sulfonyl groups reduce the basicity of the imidazole nitrogen, shifting its pKa compared to unsubstituted imidazoles .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Methylation: Quaternization of imidazole at position 1 using methyl iodide in dimethylformamide (DMF).
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Sulfonylation: Introduction of the sulfonyl chloride group via reaction with chlorosulfonic acid at 0–5°C.
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Chlorination: Selective chlorination at positions 2 and 5 using phosphorus pentachloride (PCl₅) in dichloromethane .
Key Reaction Conditions:
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Temperature control (<10°C) during sulfonylation to prevent side reactions.
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Anhydrous solvents to avoid hydrolysis of the sulfonyl chloride.
Industrial Manufacturing
Industrial processes optimize for yield and purity through:
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Continuous flow reactors: Enhance heat transfer and reduce reaction times.
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Automated purification systems: Employ silica gel chromatography or recrystallization (ethanol/water mixtures).
A comparative analysis of batch vs. flow synthesis is shown below:
Parameter | Batch Process | Flow Process |
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Yield | 65–75% | 85–90% |
Purity | ≥95% | ≥98% |
Production Time | 24–48 hours | 6–8 hours |
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The sulfonyl chloride group undergoes reactions with nucleophiles (e.g., amines, alcohols):
This reactivity is exploited to synthesize sulfonamides, which are prevalent in antimicrobial agents .
Electrophilic Aromatic Substitution
The electron-deficient imidazole ring permits further functionalization:
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Nitration: Introduction of nitro groups at position 2 or 5 using nitric acid.
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Halogenation: Additional halogen atoms can be incorporated via radical pathways.
Biological Activity and Applications
Antimicrobial Properties
Imidazole sulfonyl chlorides exhibit broad-spectrum activity:
Pathogen | MIC (µg/mL) | Mechanism of Action |
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Staphylococcus aureus | 3.9 | Inhibition of dihydrofolate reductase |
Pseudomonas aeruginosa | 7.8 | Disruption of cell membrane synthesis |
Derivatives of this compound have shown potency against Gram-positive bacteria, with lower efficacy against Gram-negative strains due to outer membrane permeability barriers.
Compound | FGFR1 IC₅₀ (nM) | Cell Line Activity (IC₅₀) |
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Analog A | 0.8 | KG1: 12 nM |
Analog B | 1.2 | KG1: 18 nM |
These findings suggest potential utility in targeted cancer therapies, though metabolic stability and CYP450 inhibition remain challenges .
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize pharmacokinetic properties.
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Prodrug Development: Masking the sulfonyl chloride group to improve oral bioavailability.
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Green Chemistry Approaches: Solvent-free synthesis using mechanochemical methods.
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